3-methanesulfonylazocane hydrochloride 3-methanesulfonylazocane hydrochloride
Brand Name: Vulcanchem
CAS No.: 2241141-84-2
VCID: VC5537824
InChI: InChI=1S/C8H17NO2S.ClH/c1-12(10,11)8-5-3-2-4-6-9-7-8;/h8-9H,2-7H2,1H3;1H
SMILES: CS(=O)(=O)C1CCCCCNC1.Cl
Molecular Formula: C8H18ClNO2S
Molecular Weight: 227.75

3-methanesulfonylazocane hydrochloride

CAS No.: 2241141-84-2

Cat. No.: VC5537824

Molecular Formula: C8H18ClNO2S

Molecular Weight: 227.75

* For research use only. Not for human or veterinary use.

3-methanesulfonylazocane hydrochloride - 2241141-84-2

Specification

CAS No. 2241141-84-2
Molecular Formula C8H18ClNO2S
Molecular Weight 227.75
IUPAC Name 3-methylsulfonylazocane;hydrochloride
Standard InChI InChI=1S/C8H17NO2S.ClH/c1-12(10,11)8-5-3-2-4-6-9-7-8;/h8-9H,2-7H2,1H3;1H
Standard InChI Key FVSWRCOXWWPZNW-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1CCCCCNC1.Cl

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The molecular formula of 3-methanesulfonylazocane hydrochloride is C₈H₁₇NO₂S·HCl, with a molar mass of 263.80 g/mol . Its structure features:

  • An azocane backbone (an eight-membered saturated nitrogen heterocycle).

  • A methanesulfonyl group (-SO₂CH₃) at the 3-position of the azocane ring.

  • A hydrochloride salt formed via protonation of the azocane’s secondary amine.

The SMILES notation (CS(=O)(=O)C1CCCCCNC1) and InChIKey (FZXFDFBMDVNALP-UHFFFAOYSA-N) provide unambiguous identifiers for computational and regulatory purposes .

Predicted Physicochemical Properties

Collision cross-section (CCS) data, critical for mass spectrometry workflows, were calculated for common adducts (Table 1) :

Table 1: Predicted Collision Cross Sections for 3-Methanesulfonylazocane Hydrochloride Adducts

Adductm/zCCS (Ų)
[M+H]⁺192.10528138.9
[M+Na]⁺214.08722141.8
[M-H]⁻190.09072139.0

These values suggest moderate molecular rigidity, likely due to the azocane ring’s conformational flexibility and the planar methanesulfonyl group.

Synthetic Pathways and Challenges

Hypothetical Synthesis Strategy

  • Azocane Formation: Cyclization of 1,7-diaminoheptane derivatives under acidic conditions.

  • Sulfonylation: Reaction with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine).

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

This approach mirrors methods used for smaller azacycles (e.g., piperidines) , but the eight-membered ring’s strain may necessitate high-dilution conditions to suppress oligomerization.

Analytical Characterization

Key characterization data would include:

  • ¹H/¹³C NMR: Distinct signals for the azocane protons (δ 1.2–2.8 ppm) and methanesulfonyl group (δ 3.0–3.2 ppm).

  • IR Spectroscopy: Strong absorption bands at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch).

Research Gaps and Future Directions

Critical Unanswered Questions

  • Synthetic Reproducibility: Can the azocane ring be functionalized regioselectively?

  • Solubility Profile: How does the hydrochloride salt affect aqueous solubility compared to freebase forms?

  • Toxicology: Preliminary in vitro cytotoxicity screening is needed to assess therapeutic potential.

Proposed Studies

  • Molecular Dynamics Simulations: To model azocane ring puckering and sulfonyl group orientation.

  • High-Throughput Screening: Against kinase or GPCR panels to identify off-target effects.

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